(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid is a boronic acid derivative characterized by its molecular formula and a molecular weight of 177.01 g/mol. This compound has garnered attention in various scientific fields due to its unique structural features and potential applications in organic synthesis and medicinal chemistry.
This compound is classified under boronic acids, which are known for their ability to form reversible covalent bonds with diols and play a crucial role in Suzuki–Miyaura coupling reactions. Its systematic nomenclature follows the International Union of Pure and Applied Chemistry guidelines, where it is identified as 1,2,3,4-tetrahydroisoquinolin-7-ylboronic acid. The compound is sourced from chemical databases such as PubChem and BenchChem, which provide detailed information on its properties and applications .
The primary method for synthesizing (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid involves the Suzuki–Miyaura coupling reaction. This reaction typically requires a boronic acid reagent and an appropriate halide substrate under palladium catalysis to form carbon-carbon bonds efficiently.
The molecular structure of (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid features a tetrahydroisoquinoline core with a boronic acid functional group at the 7-position.
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid participates in various chemical reactions primarily due to its boronic acid functionality:
The reactivity of the boronic acid group allows it to serve as an electrophile in nucleophilic addition reactions and facilitates the synthesis of complex organic molecules .
The mechanism of action for (1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid involves its interaction with specific enzymes and receptors.
(1,2,3,4-Tetrahydroisoquinolin-7-yl)boronic acid has diverse applications across several scientific domains:
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents a privileged scaffold with deep roots in medicinal chemistry, initially recognized through naturally occurring alkaloids like saframycins and naphthyridinomycin that exhibit potent antitumor properties [1]. This heterocyclic system forms an essential class within the broader isoquinoline alkaloid family, with its fully saturated tetrahydro form offering enhanced conformational flexibility and reduced planarity compared to fully aromatic isoquinolines [1]. The THIQ core gained significant pharmaceutical relevance following the clinical introduction of tetrahydroisoquinoline-containing therapeutics such as trabectedin (anticancer) and torcetrapib (CETP inhibitor for cardiovascular disease) [6]. These milestones validated the THIQ scaffold as a versatile framework capable of interacting with diverse biological targets. The scaffold's chemical tractability enables extensive structural modifications at multiple positions, including the nitrogen atom (N1), C1, C3, C4, and aromatic positions (C5-C8), allowing medicinal chemists to fine-tune pharmacological properties [1] [10]. This adaptability, combined with favorable physicochemical properties such as balanced lipophilicity (clogP typically 0.0-2.0) and molecular weights generally below 300 Da, positioned THIQ as an ideal candidate for fragment-based drug design approaches [5].
Boronic acids have emerged as remarkably versatile functional groups in modern drug design, primarily due to their unique capacity for reversible covalent interactions with biological nucleophiles. The electron-deficient boron atom can form reversible bonds with nucleophilic residues in enzyme active sites, particularly serine hydroxyl groups and histidine imidazoles, enabling potent enzyme inhibition through transition-state mimicry [7]. This reversible covalent binding mechanism provides significant advantages over traditional non-covalent inhibitors by increasing binding affinity and prolonging target residence time while maintaining selectivity profiles [3]. The boronic acid moiety also serves as a bioisostere for carboxylic acids, offering improved membrane permeability and distinct hydrogen-bonding capabilities due to its sp³-hybridized tetrahedral geometry when hydrated [7] [3]. Beyond enzyme inhibition, boronic acids exhibit remarkable diol-binding capacity, forming stable cyclic esters (boronic esters) with carbohydrates and enabling applications in glycoprotein recognition, cell-surface glycan targeting, and RNA binding [7]. The clinical success of peptide boronic acid drugs bortezomib (Velcade®) and ixazomib (Ninlaro®) for multiple myeloma treatment validated the pharmaceutical relevance of boron-containing compounds and stimulated extensive research into novel boronic acid therapeutics [7].
Strategic functionalization of the THIQ scaffold at the 7-position with boronic acid creates a unique molecular architecture that merges the favorable properties of both components. The 7-position offers distinct steric and electronic advantages within the THIQ system, being less sterically encumbered than the C5/C8 positions while maintaining significant electronic influence on the heterocyclic nitrogen [9]. Molecular modeling studies demonstrate that boronic acid substitution at C7 positions the electrophilic boron atom optimally for interactions with protein residues in enzymatic binding pockets, particularly when targeting ATP-binding sites in kinases [9]. The electron-rich aromatic system also stabilizes the boronic acid group through resonance effects, potentially enhancing its reactivity toward nucleophiles. From a synthetic perspective, the 7-position is readily accessible through modern C-H activation methodologies or via functionalized intermediates, enabling efficient boronate introduction [4] [10]. This regiochemical preference distinguishes 7-boronic acid THIQs from their 5-, 6-, or 8-substituted counterparts, which often exhibit suboptimal vector alignment for target engagement [9]. The resulting compounds maintain favorable fragment-like properties, typically exhibiting molecular weights <250 Da, clogP values of 1.0-2.0, and sufficient aqueous solubility (>5 mM) for biological screening [5].
Property | Value/Description | Significance | Reference |
---|---|---|---|
Molecular Formula | C₉H₁₂BNO₂ | Confirms elemental composition | [4] |
Molecular Weight | 177.01 g/mol | Fragment-like size for drug discovery | [5] |
SMILES Notation | O=C1C2C=C(C=CC=2CCN1)B(O)O | Precise structural representation | [4] |
Boronic Acid pKa | ~8.5-9.0 (estimated) | Influences ionization state at physiological pH | [7] |
clogP | 1.2-1.8 | Optimal lipophilicity for membrane permeability | [5] |
Aqueous Solubility | >5 mM (in 5% DMSO) | Suitable for biological screening at high conc. | [5] |
Hydrogen Bond Acceptors | 3 | Facilitates target binding | [7] |
Hydrogen Bond Donors | 2 (Boric acid form) | Critical for diol binding and enzyme inhibition | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1